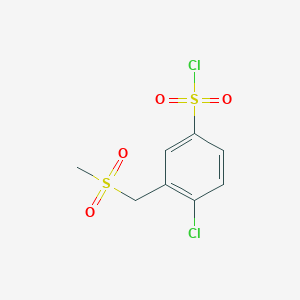
4-Chloro-3-((methylsulfonyl)methyl)benzenesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-((methylsulfonyl)methyl)benzenesulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a chloro group, a methylsulfonyl group, and a benzenesulfonyl chloride moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-((methylsulfonyl)methyl)benzenesulfonyl chloride typically involves the chlorination of 4-methylbenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with stringent control over reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-Chloro-3-((methylsulfonyl)methyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Oxidation and Reduction: The methylsulfonyl group can be oxidized to form sulfone derivatives, while reduction reactions can lead to the formation of sulfides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonate esters, sulfonothioates, and sulfone derivatives, which have diverse applications in medicinal chemistry and material science .
科学研究应用
4-Chloro-3-((methylsulfonyl)methyl)benzenesulfonyl chloride has several scientific research applications, including:
作用机制
The mechanism of action of 4-Chloro-3-((methylsulfonyl)methyl)benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce sulfonyl groups into target molecules . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
相似化合物的比较
Similar Compounds
4-Methylbenzenesulfonyl chloride: Lacks the chloro and methylsulfonyl groups, making it less reactive in certain transformations.
4-Chlorobenzenesulfonyl chloride: Similar structure but lacks the methylsulfonyl group, affecting its reactivity and applications.
4-Methylbenzylsulfonyl chloride: Contains a benzyl group instead of a benzenesulfonyl group, leading to different reactivity and applications.
Uniqueness
4-Chloro-3-((methylsulfonyl)methyl)benzenesulfonyl chloride is unique due to the presence of both chloro and methylsulfonyl groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in synthetic chemistry and industrial applications .
属性
分子式 |
C8H8Cl2O4S2 |
|---|---|
分子量 |
303.2 g/mol |
IUPAC 名称 |
4-chloro-3-(methylsulfonylmethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C8H8Cl2O4S2/c1-15(11,12)5-6-4-7(16(10,13)14)2-3-8(6)9/h2-4H,5H2,1H3 |
InChI 键 |
ILAUSRHJQGEUNW-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)CC1=C(C=CC(=C1)S(=O)(=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


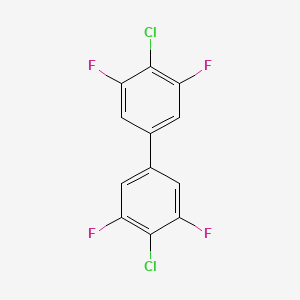


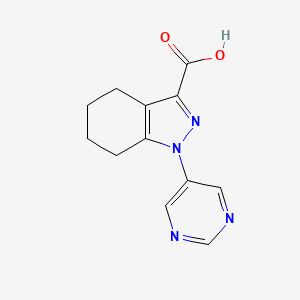

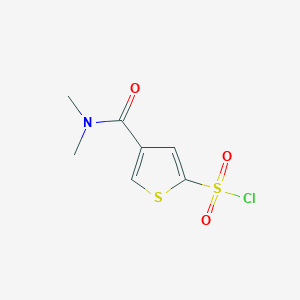

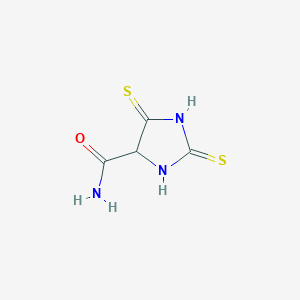

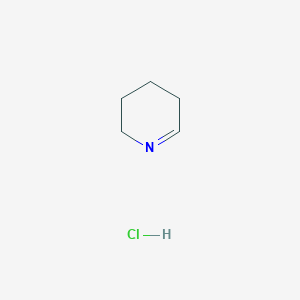
![tert-Butyl 2-cyclopentyl-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B12829354.png)



